molecular formula C17H13Cl2N7OS2 B4702776 1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4702776
M. Wt: 466.4 g/mol
InChI Key: FFUUHXGYWVLAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of thiazole, triazole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N7OS2/c1-8-5-13(14(27)21-15-22-16(28-2)24-23-15)26(25-8)17-20-12(7-29-17)10-4-3-9(18)6-11(10)19/h3-7H,1-2H3,(H2,21,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUUHXGYWVLAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=NN2)SC)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
1-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-N~5~-[5-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-3-YL]-1H-PYRAZOLE-5-CARBOXAMIDE

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